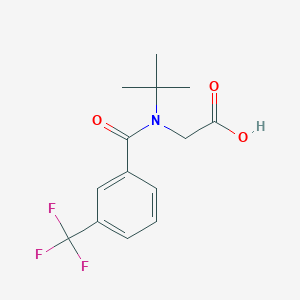
tert-Butyl (3-trifluoromethylbenzoyl)glycine
Cat. No. B8356357
M. Wt: 303.28 g/mol
InChI Key: WIBAVHOUUFYVQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06974836B2
Procedure details


A solution of 3-nitro-5(trifluoromethyl)benzoic acid (7.71 g, 32.8 mmol) and glycine tert-butyl ester (5.23 g, 32.4 mmol) in methylene chloride (330 mL) was charged with N,N-diisopropylethylamine (5.5 mL, 31.8 mmol) and BOP (14.6 g, 32.9 mmol). The reaction was stirred at RT for 14 h, concentrated in vacuo, and diluted with EtOAc (1 L). The organic phase was washed successively with sat. NH4Cl, sat. NaHCO3, and brine before being dried (Na2SO4), filtered, and concentrated in vacuo. The residue was purified by flash chromatography (SiO2, 50% EtOAc/hexanes) to afford the tert-Butyl (3-trifluoromethylbenzoyl)glycine as an oil. A portion (1.0 g, 2.65 mmol) of this material was dissolved in methylene chloride (8 mL) before being treated with TFA (4 mL). The reaction was stirred for 1 h at RT and then concentrated in vacuo. The residue was dissolved in methlyene chloride and concentrated again; this procedure was repeated twice more to afford the title compound 1.2 (Z=—C(O)—, R2=3-amino-5-(trifluoromethyl)phenyl, all other R=H; 0.77 g) as a white solid. MS found: (M−H)−=291.1.





Identifiers


|
REACTION_CXSMILES
|
[N+]([C:4]1[CH:5]=[C:6]([CH:10]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:12]=1)[C:7]([OH:9])=O)([O-])=O.C([O:21][C:22](=[O:25])[CH2:23][NH2:24])(C)(C)C.C(N(CC)[CH:30]([CH3:32])[CH3:31])(C)C.F[P-](F)(F)(F)(F)F.N1(O[P+](N(C)C)(N(C)C)N(C)C)C2C=CC=C[C:45]=2N=N1>C(Cl)Cl>[C:30]([N:24]([C:7](=[O:9])[C:6]1[CH:5]=[CH:4][CH:12]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:10]=1)[CH2:23][C:22]([OH:21])=[O:25])([CH3:32])([CH3:45])[CH3:31] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.71 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)O)C=C(C1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
5.23 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(CN)=O
|
|
Name
|
|
|
Quantity
|
5.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
|
Name
|
|
|
Quantity
|
14.6 g
|
|
Type
|
reactant
|
|
Smiles
|
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N(C)C)(N(C)C)N(C)C
|
|
Name
|
|
|
Quantity
|
330 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at RT for 14 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with EtOAc (1 L)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed successively with sat. NH4Cl, sat. NaHCO3, and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
before being dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash chromatography (SiO2, 50% EtOAc/hexanes)
|
Outcomes


Product
Details
Reaction Time |
14 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)N(CC(=O)O)C(C1=CC(=CC=C1)C(F)(F)F)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
